(R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate
Description
(R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a trichloroethyl carbamate group, a phenylthio-butyl chain, and a primary amine substituent. Its synthesis involves sequential coupling and deprotection steps. As described in , the trifluoroacetic acid (TFA) salt of this compound (intermediate 7) was synthesized with 100% yield via TFA-mediated deprotection of precursor 6 in dichloromethane (DCM). Key structural characterization includes:
- 1H NMR (CDCl3): δ 7.41–7.15 (aromatic protons), 4.74 (trichloroethyl group), 3.73–2.28 (piperazine and butyl chain protons).
- LC-MS: m/z 440.1 [M+H]+.
This compound serves as a critical intermediate in synthesizing PROTAC (Proteolysis-Targeting Chimera) degraders targeting BCL-XL, a protein implicated in cancer cell survival.
Properties
Molecular Formula |
C17H24Cl3N3O2S |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 4-[(3R)-3-amino-4-phenylsulfanylbutyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24Cl3N3O2S/c18-17(19,20)13-25-16(24)23-10-8-22(9-11-23)7-6-14(21)12-26-15-4-2-1-3-5-15/h1-5,14H,6-13,21H2/t14-/m1/s1 |
InChI Key |
YZWIMSNKWNCYNE-CQSZACIVSA-N |
Isomeric SMILES |
C1CN(CCN1CC[C@H](CSC2=CC=CC=C2)N)C(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
C1CN(CCN1CCC(CSC2=CC=CC=C2)N)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the trichloroethyl group and the phenylthio butyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound (R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on its potential as a pharmacological agent, as well as its synthesis and characterization.
Molecular Formula
- Molecular Formula : C15H19Cl3N2O2S
- Molecular Weight : 392.75 g/mol
Structural Features
The compound features a piperazine ring, which is known for its versatility in drug design. The presence of the trichloroethyl group enhances lipophilicity, potentially improving membrane permeability. The phenylthio moiety may contribute to biological activity through interactions with protein targets.
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. The compound's structure suggests potential activity against various cancer cell lines due to its ability to modulate protein interactions involved in cell proliferation and apoptosis.
Case Study: Inhibition of Cancer Cell Growth
In a study investigating novel piperazine derivatives, compounds similar to (R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate were synthesized and tested against human cancer cell lines. Results showed that modifications to the piperazine structure could enhance cytotoxicity, particularly against pancreatic cancer cells .
Neuropharmacology
Piperazine derivatives are also recognized for their neuropharmacological effects. The structural modifications of (R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study: Modulation of Neurotransmitter Receptors
Research has demonstrated that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs). This property suggests that (R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate may have potential applications in the treatment of depression and anxiety disorders .
Antimicrobial Properties
Studies have shown that certain piperazine compounds possess antimicrobial activity. The incorporation of the trichloroethyl and phenylthio groups could enhance this property.
Case Study: Antimicrobial Screening
A series of piperazine derivatives were screened for antimicrobial activity against various pathogens. It was found that modifications similar to those present in (R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate exhibited significant inhibition of bacterial growth .
Synthetic Pathways
The synthesis of (R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate typically involves multi-step reactions starting from commercially available piperazine derivatives. Key steps include:
- Formation of the Piperazine Ring : Using appropriate amines and carboxylic acids.
- Introduction of Trichloroethyl Group : Via nucleophilic substitution reactions.
- Attachment of Phenylthio Moiety : Through thiolation reactions.
Characterization Techniques
Characterization is performed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trichloroethyl group in the target compound enhances electrophilicity, facilitating carbamate bond cleavage during PROTAC synthesis. In contrast, tert-butyl carbamates (e.g., in –15) are hydrolytically stable, serving as protective groups.
Synthetic Flexibility :
- The target compound’s synthesis employs TFA-mediated deprotection, achieving quantitative yield, whereas tert-butyl-protected analogs (e.g., ) require harsher acidic conditions (HCl/dioxane).
Physicochemical Properties
Discussion:
The higher logP of the target compound correlates with its phenylthio group, favoring passive diffusion across biological membranes compared to smaller tert-butyl or carboxamide derivatives.
Biological Activity
(R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate, with the CAS number 2143096-87-9, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H24Cl3N3O2S
- Molecular Weight : 440.8 g/mol
- Structure : The compound features a piperazine ring substituted with a trichloroethyl group and an amino-thiophenyl side chain which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors or other cellular pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
A study investigated the effects of (R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate on MOLT-4 cells, a type of leukemia cell line. The compound demonstrated significant cytotoxicity with an EC50 value indicating effective induction of apoptosis via caspase pathways. This suggests potential for development as an antitumor agent.
Case Study 2: Neuroprotective Properties
Research has indicated that the compound may have neuroprotective properties in models of neurodegenerative diseases. It was shown to reduce neuronal death and improve cognitive function in animal models exposed to neurotoxic agents. This opens avenues for further research into its application for conditions like Alzheimer's disease.
Pharmacological Profile
The pharmacological profile indicates that (R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate interacts with multiple biological pathways:
- Cytotoxicity : Effective against various cancer cell lines.
- Neuroprotection : Potential benefits in neurodegenerative disease models.
- Metabolic Regulation : Possible role in modulating metabolic enzyme activity.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological effects.
- Clinical Trials : To evaluate therapeutic potential in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
